![molecular formula C22H21NO9 B13850581 N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine is a compound that serves as an intermediate in the synthesis of other complex molecules. It is particularly noted for its role in the synthesis of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine, which is identified in the antioxidant polyphenolic fraction of cocoa (Theobroma cacao L.).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine involves several steps. One method includes the reaction of 3,4-dihydroxybenzaldehyde with malonic acid under specific conditions to form 3,4-dihydroxycinnamic acid. This intermediate is then acetylated to produce 3,4-diacetoxy styrene, which is further reacted to form the final compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of readily available raw materials and mild synthesis conditions. The process is designed to be cost-effective and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like (diacetoxyiodo)benzene, reducing agents, and various catalysts. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions may produce more reduced forms of the compound .
Applications De Recherche Scientifique
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic benefits.
Industry: It is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine
- 3,4-Diacetoxy-1-butene
Propriétés
Formule moléculaire |
C22H21NO9 |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
2-[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H21NO9/c1-12(24)31-19-7-4-14(11-20(19)32-13(2)25)5-8-21(28)23-16(22(29)30)9-15-3-6-17(26)18(27)10-15/h3-8,10-11,16,26-27H,9H2,1-2H3,(H,23,28)(H,29,30)/b8-5+ |
Clé InChI |
SFHVOBKZISDLOV-VMPITWQZSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


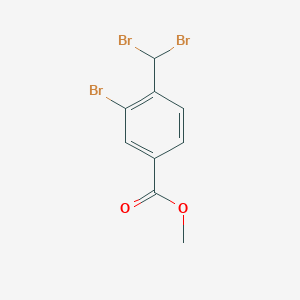
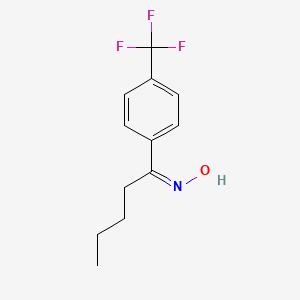
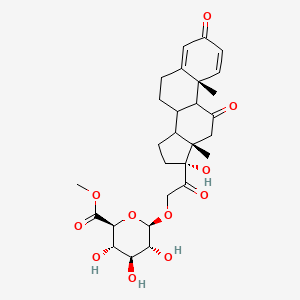
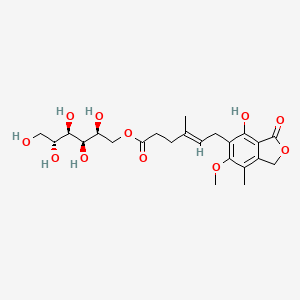
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
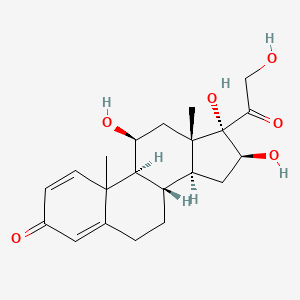


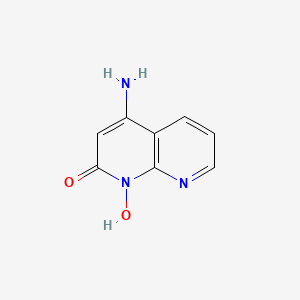
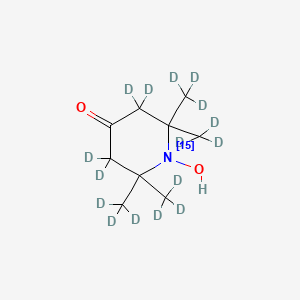
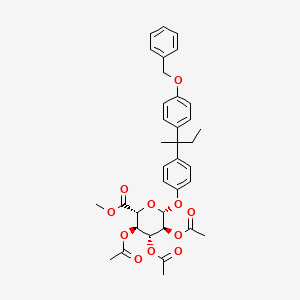
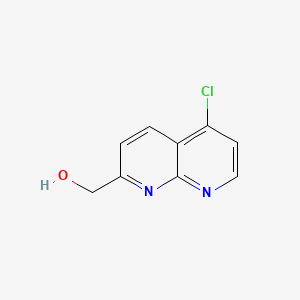
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
